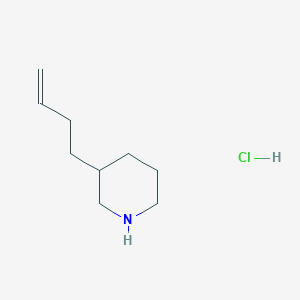

![molecular formula C14H9BrFN3O2S B2439725 N-(4-bromo-2-fluorophenyl)-3-methyl-5-oxo-5H-thiazolo[3,2-a]pyrimidine-6-carboxamide CAS No. 851945-59-0](/img/structure/B2439725.png)

N-(4-bromo-2-fluorophenyl)-3-methyl-5-oxo-5H-thiazolo[3,2-a]pyrimidine-6-carboxamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

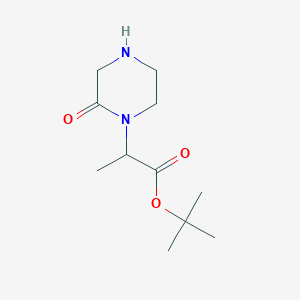

The compound “N-(4-bromo-2-fluorophenyl)-3-methyl-5-oxo-5H-thiazolo[3,2-a]pyrimidine-6-carboxamide” is a complex organic molecule. It contains a thiazolo[3,2-a]pyrimidine core, which is a bicyclic system with a five-membered thiazole ring fused to a six-membered pyrimidine ring. The molecule also has a carboxamide group attached to the 6-position of the pyrimidine ring and a 4-bromo-2-fluorophenyl group attached to the nitrogen of the thiazole ring. The 3-position of the thiazole ring is substituted with a methyl group and the 5-position has a carbonyl group .

Molecular Structure Analysis

The molecular structure of this compound would be characterized by the presence of aromaticity in the thiazolo[3,2-a]pyrimidine core, the polarity of the carboxamide group, and the presence of halogens (bromine and fluorine) in the phenyl ring .Chemical Reactions Analysis

The reactivity of this compound would likely be influenced by several factors, including the electrophilicity of the carbonyl group, the nucleophilicity of the amide nitrogen, and the potential for electrophilic aromatic substitution on the phenyl ring .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. The presence of polar groups like the carboxamide would likely make it somewhat soluble in polar solvents, while the aromatic rings would likely confer solubility in nonpolar solvents .Aplicaciones Científicas De Investigación

Synthesis and Pharmacological Evaluation

A series of thiazolo[3,2-a]pyrimidine derivatives have been synthesized and evaluated for their anti-inflammatory and antinociceptive activities. These compounds, including derivatives similar to the specified chemical, have shown significant activities in pharmacological assessments, suggesting their potential as therapeutic agents. The studies focused on the rat paw edema method for assessing anti-inflammatory activity and the thermal stimulus technique for evaluating antinociceptive activity. These compounds also demonstrated lower ulcerogenic activity and higher ALD50 values, indicating their safer profile compared to other derivatives (Alam et al., 2010).

Antimicrobial and Anti-Inflammatory Activities

Novel derivatives synthesized from thiazolo[3,2-a]pyrimidine compounds have shown promising antimicrobial and anti-inflammatory properties. These studies highlight the potential of such compounds in developing new treatments against various microbial infections and inflammatory conditions. The antimicrobial activity was evaluated using the agar well diffusion method, indicating effectiveness against strains of Proteus vulgaris and Pseudomonas aeruginosa. Some compounds have exhibited moderate anti-inflammatory activity, further supporting their therapeutic potential (Gein et al., 2015).

Antiprotozoal Agents

Research into the applications of thiazolo[3,2-a]pyrimidine derivatives has extended into the realm of antiprotozoal agents. These compounds have been evaluated for their effectiveness against protozoan infections, showing strong DNA affinities and significant in vitro and in vivo activities against T. b. rhodesiense and P. falciparum. The development of these compounds as antiprotozoal agents opens new avenues for treating diseases caused by protozoan pathogens (Ismail et al., 2004).

Direcciones Futuras

The thiazolo[3,2-a]pyrimidine core is found in a number of biologically active compounds, so this compound could potentially have interesting biological activities. Future research could involve testing this compound for various biological activities, as well as exploring different substitutions on the thiazolo[3,2-a]pyrimidine core to optimize its properties .

Propiedades

IUPAC Name |

N-(4-bromo-2-fluorophenyl)-3-methyl-5-oxo-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H9BrFN3O2S/c1-7-6-22-14-17-5-9(13(21)19(7)14)12(20)18-11-3-2-8(15)4-10(11)16/h2-6H,1H3,(H,18,20) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RMDUKKVTWXGDCS-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CSC2=NC=C(C(=O)N12)C(=O)NC3=C(C=C(C=C3)Br)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H9BrFN3O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

382.21 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(4-bromo-2-fluorophenyl)-3-methyl-5-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-[3-(1,3-Benzodioxol-5-yl)-6-oxopyridazin-1-yl]acetonitrile](/img/structure/B2439642.png)

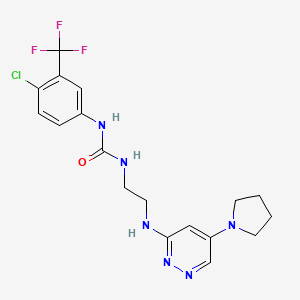

![2-(Benzo[d]isoxazol-3-yl)-1-(3-((6-(dimethylamino)pyrazin-2-yl)oxy)pyrrolidin-1-yl)ethanone](/img/structure/B2439645.png)

![4-Methyl-2-[[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenoxy]methyl]morpholine](/img/structure/B2439647.png)

![N-{[(2S,4S)-4-fluoro-1-(5-methyl-1,3,4-oxadiazol-2-yl)pyrrolidin-2-yl]methyl}prop-2-enamide](/img/structure/B2439648.png)

![N-[2-(1,3-Thiazol-2-yl)ethyl]-8-[[3-[2-(1,3-thiazol-2-yl)ethylcarbamoyl]quinolin-8-yl]disulfanyl]quinoline-3-carboxamide](/img/structure/B2439652.png)

![Methyl 4-[2-[[2-[(4-methylphenyl)sulfonylamino]benzoyl]amino]-1,3-thiazol-4-yl]benzoate](/img/structure/B2439653.png)

![N-(2-chlorobenzyl)-2-(7-(furan-2-yl)-4-oxo-2-(piperidin-1-yl)thiazolo[4,5-d]pyridazin-5(4H)-yl)acetamide](/img/structure/B2439659.png)

![N-[[5-benzylsulfanyl-4-(2-methoxyphenyl)-1,2,4-triazol-3-yl]methyl]adamantane-1-carboxamide](/img/structure/B2439663.png)